

An In-depth Technical Guide to the Chemical Properties of 3,4-Methylenedioxymethamphetamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No.: B055370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,4-Methylenedioxymethamphetamine (MDPEA), a phenethylamine derivative characterized by a methylenedioxyl group attached to the phenyl ring. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed compilation of its physicochemical characteristics, spectroscopic data, synthesis, and pharmacology. While MDPEA is structurally related to psychoactive compounds such as 3,4-Methylenedioxymphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), it is reported to be inactive orally at typical doses due to extensive first-pass metabolism. This guide summarizes available quantitative data in structured tables, outlines experimental protocols, and provides visualizations of key chemical and biological pathways to serve as a foundational resource for further research and development.

Chemical and Physical Properties

3,4-Methylenedioxymethamphetamine, also known as homopiperonylamine, is a primary amine with the molecular formula $C_9H_{11}NO_2$.^{[1][2]} It serves as the parent compound for a range of substituted methylenedioxymethamphetamine derivatives.^[3] The presence of the methylenedioxyl bridge

and the ethylamine side chain are defining structural features that influence its chemical behavior and pharmacological profile.

Physicochemical Data

The physicochemical properties of MDPEA are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the free base are limited, some properties have been predicted or determined for its more stable hydrochloride salt.

Property	Value	Form	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	Freebase	
Molecular Weight	165.19 g/mol	Freebase	[1]
IUPAC Name	2-(1,3-benzodioxol-5-yl)ethanamine	-	[1]
CAS Number	1484-85-1	Freebase	[1]
Predicted logP	1.2	Freebase	[4]
pKa	9.90 ± 0.10 (Predicted)	-	[2]
Melting Point	216-218 °C	Hydrochloride Salt	
Molecular Formula	C ₉ H ₁₁ NO ₂ · HCl	Hydrochloride Salt	[5]
Molecular Weight	201.65 g/mol	Hydrochloride Salt	[5]

Solubility

Quantitative solubility data for MDPEA is not readily available in the literature. However, based on the general solubility of phenethylamines, the following can be inferred:

- MDPEA Freebase: Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform.
- MDPEA Hydrochloride: Expected to be soluble in water and lower-order alcohols.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of MDPEA.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of MDPEA shows a characteristic fragmentation pattern. The molecular ion peak (M^+) is observed at m/z 165. The base peak is typically found at m/z 136, resulting from the cleavage of the α - β bond of the ethylamine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for MDPEA is not widely published. However, predicted chemical shifts and data from structurally similar compounds like MDA can provide an estimation of the expected spectrum.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- δ 6.6-6.8 ppm: (m, 3H, Ar-H)
- δ 5.9 ppm: (s, 2H, -O-CH₂-O-)
- δ 2.9 ppm: (t, 2H, -CH₂-NH₂)
- δ 2.7 ppm: (t, 2H, Ar-CH₂-)
- δ 1.4 ppm: (s, 2H, -NH₂)

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

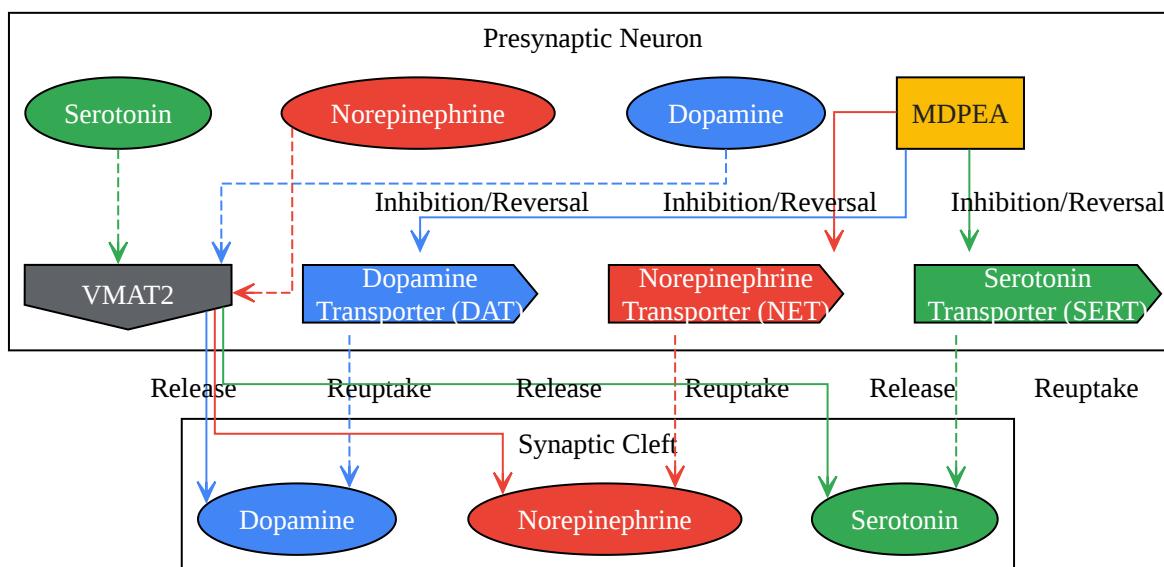
- δ 147.5 ppm: (Ar-C-O)
- δ 146.0 ppm: (Ar-C-O)
- δ 132.0 ppm: (Ar-C)
- δ 122.0 ppm: (Ar-CH)

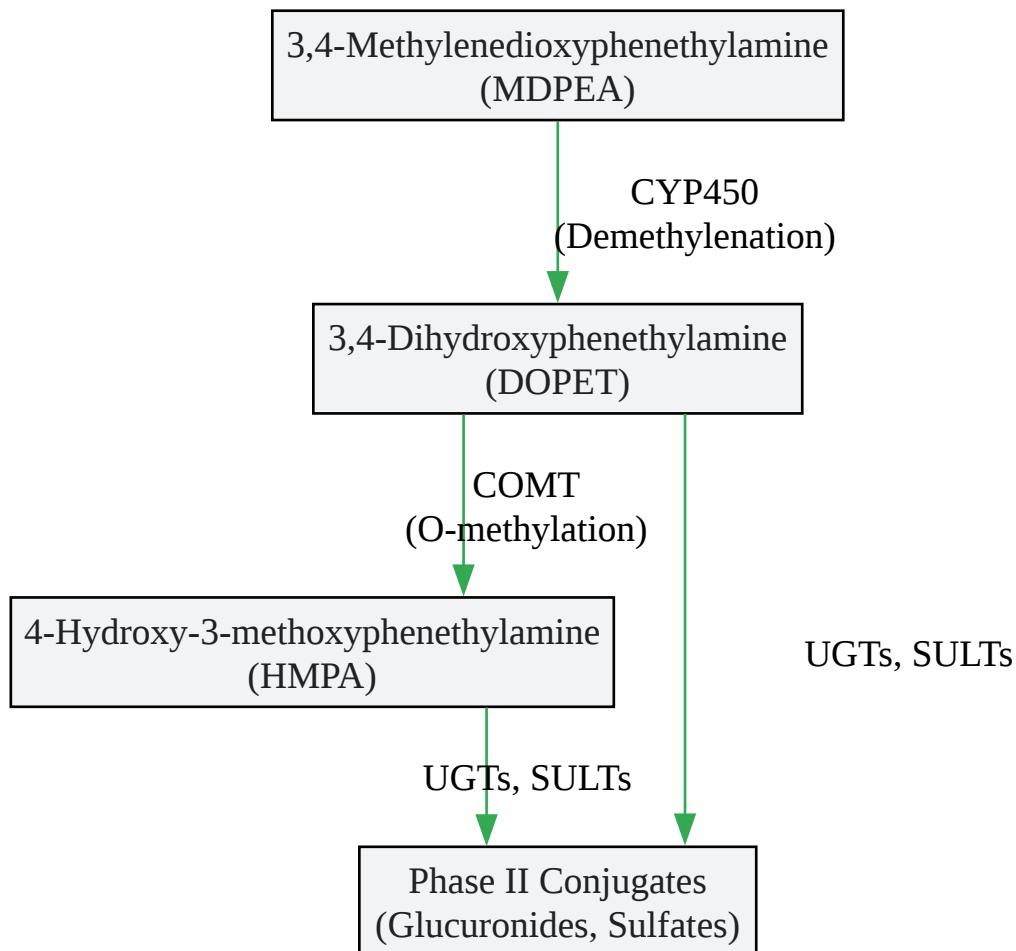
- δ 109.0 ppm: (Ar-CH)
- δ 108.0 ppm: (Ar-CH)
- δ 101.0 ppm: (-O-CH₂-O-)
- δ 43.0 ppm: (-CH₂-NH₂)
- δ 39.0 ppm: (Ar-CH₂-)

Infrared (IR) Spectroscopy

The IR spectrum of MDPEA would be expected to show characteristic absorption bands for the amine and aromatic functional groups.

Expected IR Absorption Bands:


- \sim 3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.
- \sim 2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl and methylenedioxy groups.
- \sim 1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
- \sim 1250, 1040 cm⁻¹: C-O-C stretching vibrations of the methylenedioxy group.


Synthesis of 3,4-Methylenedioxymethylamine

MDPEA can be synthesized from readily available precursors such as piperonal or 3,4-(methylenedioxy)phenylacetonitrile. A common route involves the reduction of a nitrile or a nitroalkene intermediate.

Synthesis from 3,4-(Methylenedioxy)phenylacetonitrile

A straightforward method for the synthesis of MDPEA is the reduction of 3,4-(methylenedioxy)phenylacetonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Homopiperonylamine | 1484-85-1 [chemicalbook.com]
- 3. swgdrug.org [swgdrug.org]
- 4. 3,4-Methylenedioxymethylamphetamine - Wikipedia [en.wikipedia.org]
- 5. 3,4-亚甲二氧苯乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3,4-Methylenedioxymethamphetamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055370#chemical-properties-of-3-4-methylenedioxymethamphetamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com